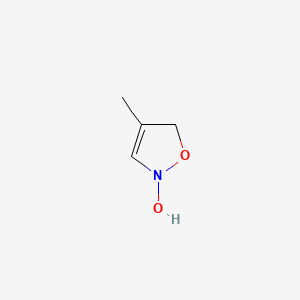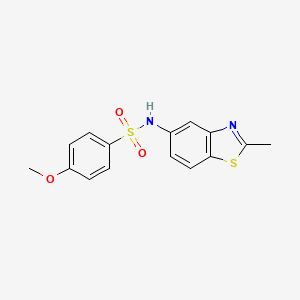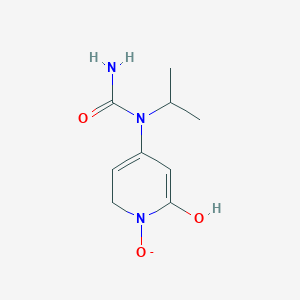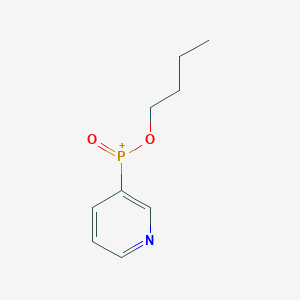
Phosphinic acid, 3-pyridinyl-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-pyridinyl-, butyl ester can be achieved through the esterification of phosphinic acid derivatives. One common method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process uses alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . Another method involves the use of ionic liquids, such as butylmethylimidazolium hexafluorophosphate, to catalyze the reaction of phosphinic acids with alcohols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products. The use of microwave irradiation and ionic liquids can also be scaled up for industrial applications, providing a more sustainable and efficient production method.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in an aqueous medium is commonly used for acidic hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids and other oxidized derivatives.
Substitution: Various substituted phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, 3-pyridinyl-, butyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Phosphinic acid, 3-pyridinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a P-C bond and are known for their stability and biological activity.
Phosphonates: Similar to phosphinic acids but with different oxidation states and reactivity.
Phosphinopeptides: These compounds contain a phosphinate group and are used as metalloprotease inhibitors.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a phosphinic acid ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.
Propiedades
Número CAS |
821009-65-8 |
|---|---|
Fórmula molecular |
C9H13NO2P+ |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
butoxy-oxo-pyridin-3-ylphosphanium |
InChI |
InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1 |
Clave InChI |
IJQMSCVLLCXDQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12526724.png)
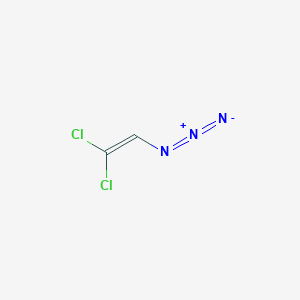
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
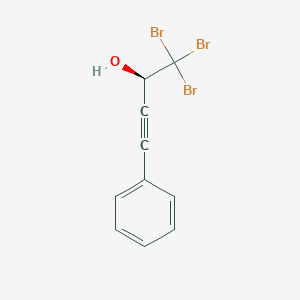
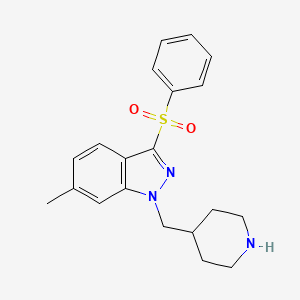
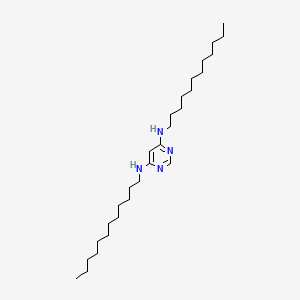
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
